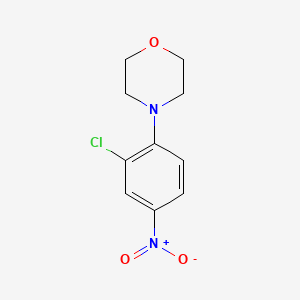

4-(2-Chloro-4-nitrophenyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKGWYXJULKUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069022 | |

| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55435-71-7 | |

| Record name | 4-(2-Chloro-4-nitrophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55435-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055435717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-morpholino-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Chloro-4-nitrophenyl)morpholine

This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Chloro-4-nitrophenyl)morpholine. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who may use this compound as a building block in organic synthesis.

Physicochemical Properties

This compound is a morpholine derivative containing a substituted phenyl ring. Such compounds are common intermediates in the synthesis of more complex molecules, including pharmaceutically active compounds. The presence of a chloro and a nitro group on the phenyl ring makes it an interesting substrate for various chemical transformations.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClN₂O₃[1][2][3] |

| Molecular Weight | 242.66 g/mol [1][2][3][4] |

| CAS Number | 55435-71-7[1][2] |

| Appearance | Solid[2][3] |

Hypothetical Experimental Protocols

While specific experimental protocols for this exact molecule are not detailed in publicly available literature, the following represents a generalized approach for its synthesis and a hypothetical biological screening assay.

1. Synthesis via Nucleophilic Aromatic Substitution

A common method for the synthesis of N-aryl morpholines is through nucleophilic aromatic substitution.

-

Reaction: 1,2-Dichloro-4-nitrobenzene reacts with morpholine in the presence of a base.

-

Reagents:

-

1,2-Dichloro-4-nitrobenzene (1 equivalent)

-

Morpholine (1.1 equivalents)

-

Potassium carbonate (2 equivalents) as the base

-

Dimethyl sulfoxide (DMSO) as the solvent

-

-

Procedure:

-

To a solution of 1,2-dichloro-4-nitrobenzene in DMSO, add morpholine and potassium carbonate.

-

Heat the reaction mixture at 120 °C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried under a vacuum.

-

The crude product can be purified by recrystallization from ethanol to yield this compound.

-

2. Hypothetical Biological Activity Screening: Kinase Inhibition Assay

Given the prevalence of morpholine-containing compounds in kinase inhibitor discovery, a hypothetical screening protocol is presented.

-

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

-

Methodology:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

-

Add varying concentrations of the test compound to the wells.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

-

Visualizations

The following diagrams illustrate a generalized workflow for compound screening and a hypothetical signaling pathway.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-chloro-4-nitrophenyl)morpholine, a valuable intermediate in medicinal chemistry and drug development. This document details the primary synthetic pathway, experimental protocols, and relevant chemical data to support research and development activities.

Introduction

This compound is a substituted aromatic compound incorporating a morpholine moiety. The presence of the chloro and nitro groups on the phenyl ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group and the presence of a reactive chlorine atom allow for a variety of chemical transformations, making this compound a key starting material in many synthetic routes.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of 1,2-dichloro-4-nitrobenzene with morpholine.

The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the para-position to one of the chlorine atoms. This group activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. The chlorine atom at the 2-position is ortho to the nitro group, which also contributes to its activation. The nucleophilic nitrogen atom of morpholine attacks the carbon atom bearing the more activated chlorine atom (at position 1), leading to the displacement of the chloride ion and the formation of the desired product.

The general reaction scheme is as follows:

1,2-dichloro-4-nitrobenzene + Morpholine → this compound

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on established principles of nucleophilic aromatic substitution reactions.

Materials:

-

1,2-Dichloro-4-nitrobenzene

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| CAS Number | 55435-71-7 | [2] |

| Appearance | Pale yellow solid | |

| Purity | ≥97% | [1] |

| Yield | Typically high, dependent on reaction conditions |

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound via Nucleophilic Aromatic Substitution.

Caption: Synthesis of this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis and purification of the target compound.

Caption: Experimental workflow for synthesis and purification.

References

Crystal Structure Analysis of 4-(2-Chloro-4-nitrophenyl)morpholine: A Technical Guide Based on Analogous Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the probable crystal structure of 4-(2-Chloro-4-nitrophenyl)morpholine. As of the latest searches, a definitive crystal structure for this specific compound is not publicly available in crystallographic databases. Therefore, this report presents a comprehensive examination of two closely related analogues: 4-(4-Nitrophenyl)morpholine and 4-(4-Nitrophenyl)thiomorpholine . The detailed structural information from these compounds offers valuable insights into the expected molecular conformation, crystal packing, and intermolecular interactions of the title compound.

Introduction

Morpholine and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of a substituted phenyl ring, such as the 2-chloro-4-nitrophenyl group, can significantly influence the molecule's electronic properties, conformation, and intermolecular interactions, thereby affecting its biological activity and material characteristics. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design and crystal engineering.

This guide summarizes the crystallographic data, experimental procedures for synthesis and crystallization, and a detailed analysis of the structural features of the two aforementioned analogues to build a predictive model for the crystal structure of this compound.

Data Presentation: Crystallographic Data of Analogous Compounds

The crystallographic data for 4-(4-Nitrophenyl)morpholine and 4-(4-Nitrophenyl)thiomorpholine are summarized in the tables below for direct comparison. These data provide a foundation for understanding the geometric and crystallographic parameters that this compound might adopt.

Table 1: Crystal Data and Structure Refinement for Analogous Compounds

| Parameter | 4-(4-Nitrophenyl)morpholine[1] | 4-(4-Nitrophenyl)thiomorpholine[2] |

| Empirical Formula | C₁₀H₁₂N₂O₃[1] | C₁₀H₁₂N₂O₂S[2] |

| Formula Weight | 208.22[1] | 224.28 |

| Temperature (K) | 293[1] | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) |

| Crystal System | Orthorhombic[1] | Monoclinic |

| Space Group | Pbca | P2₁/c |

| Unit Cell Dimensions | ||

| a (Å) | 14.5445(6)[1] | 13.3525(5) |

| b (Å) | 8.3832(3)[1] | 10.3755(4) |

| c (Å) | 16.2341(6)[1] | 7.4464(3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 96.325(2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1979.42(13)[1] | 1025.34(7) |

| Z | 8[1] | 4 |

| Calculated Density (Mg/m³) | 1.396 | 1.453 |

| Absorption Coefficient (mm⁻¹) | 0.106 | 0.296 |

| F(000) | 880 | 472 |

| Data Collection & Refinement | ||

| Theta range for data collection (°) | 2.58 to 28.29 | 2.49 to 30.53 |

| Reflections collected | 10113 | 114201 |

| Independent reflections | 2280 [R(int) = 0.0385] | 3136 [R(int) = 0.0839] |

| Goodness-of-fit on F² | 1.036 | 1.053 |

| Final R indices [I>2σ(I)] | R1 = 0.0482, wR2 = 0.1211[1] | R1 = 0.0324, wR2 = 0.0811 |

| R indices (all data) | R1 = 0.0669, wR2 = 0.1347 | wR2 = 0.0811 |

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and data collection of the analogue compounds are detailed below. These protocols are standard for small molecule crystallography and would be applicable for the study of this compound.

Synthesis

-

4-(4-Nitrophenyl)morpholine: The synthesis is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4-fluoronitrobenzene with morpholine in the presence of a base and a suitable solvent.[2]

-

4-(4-Nitrophenyl)thiomorpholine: Similarly, this compound can be synthesized by the reaction of 4-fluoronitrobenzene with thiomorpholine.[2] An alternative route involves the reaction of 4-chloronitrobenzene with thiomorpholine in a solvent like 1-butanol at elevated temperatures.[2]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 4-(4-Nitrophenyl)morpholine, crystals were obtained from a dichloromethane solution.[1] For 4-(4-Nitrophenyl)thiomorpholine, plate-shaped dark-yellow crystals were grown from a chloroform-d solution.[2]

X-ray Data Collection and Structure Refinement

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Structural Analysis and Discussion

Molecular Conformation

In both analogous structures, the morpholine and thiomorpholine rings adopt a stable chair conformation.[1][2] A key difference lies in the orientation of the 4-nitrophenyl group relative to the saturated ring. In 4-(4-nitrophenyl)morpholine, the nitrophenyl group is in a quasi-equatorial position.[2] Conversely, in 4-(4-nitrophenyl)thiomorpholine, it occupies a quasi-axial position.[2]

This conformational difference is significant and highlights the subtle influence of the heteroatom (oxygen vs. sulfur) on the overall molecular geometry. For this compound, it is reasonable to predict a chair conformation for the morpholine ring. The orientation of the substituted phenyl ring would likely be influenced by the steric bulk of the ortho-chloro substituent, potentially favoring an equatorial-like position to minimize steric hindrance.

Intermolecular Interactions

The crystal packing of these molecules is stabilized by a network of intermolecular interactions.

-

4-(4-Nitrophenyl)morpholine: The crystal structure is stabilized by aromatic π–π stacking interactions.[1] The perpendicular distance between parallel phenyl rings is approximately 3.7721(8) Å.[1]

-

4-(4-Nitrophenyl)thiomorpholine: The solid-state structure is characterized by the formation of centrosymmetric dimers through weak C–H···O hydrogen bonds involving the methylene groups adjacent to the sulfur atom and the oxygen atoms of the nitro group.[2] Additionally, face-to-face aromatic stacking contributes to the crystal packing.[2]

For this compound, a combination of these interactions is expected. The presence of the chloro and nitro groups provides potential for halogen bonding and C–H···O hydrogen bonds. π–π stacking interactions are also likely to play a role in the crystal packing.

Conclusion

While the definitive crystal structure of this compound remains to be determined, the analysis of its close analogues, 4-(4-nitrophenyl)morpholine and 4-(4-nitrophenyl)thiomorpholine, provides a robust framework for predicting its structural characteristics. It is anticipated that the morpholine ring will adopt a chair conformation. The crystal packing will likely be governed by a combination of π–π stacking interactions, C–H···O hydrogen bonds, and potentially halogen bonding involving the chloro substituent. The experimental protocols outlined in this guide provide a clear pathway for the future determination and analysis of the crystal structure of the title compound. This information is critical for researchers in drug development and materials science, enabling a deeper understanding of the structure-property relationships of this class of compounds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 4-(2-Chloro-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Atom Numbering

The chemical structure and atom numbering scheme for 4-(2-Chloro-4-nitrophenyl)morpholine are presented below. This numbering is used for the assignment of NMR signals throughout this document.

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of the spectral data of the analogous compound, 4-(2-fluoro-4-nitrophenyl)morpholine, and known substituent effects in NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3', H-5' (Aromatic) | ~8.0 - 8.2 | m | |

| H-6' (Aromatic) | ~7.0 - 7.2 | d | ~9.0 |

| H-2, H-6 (Morpholine, -CH₂-O-) | ~3.8 - 4.0 | t | ~4.5 |

| H-3, H-5 (Morpholine, -CH₂-N-) | ~3.2 - 3.4 | t | ~4.5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbons | Predicted Chemical Shift (δ, ppm) |

| C-1' (Aromatic) | ~148 |

| C-2' (Aromatic, C-Cl) | ~125 |

| C-3' (Aromatic) | ~122 |

| C-4' (Aromatic, C-NO₂) | ~142 |

| C-5' (Aromatic) | ~118 |

| C-6' (Aromatic) | ~115 |

| C-2, C-6 (Morpholine, -CH₂-O-) | ~66 |

| C-3, C-5 (Morpholine, -CH₂-N-) | ~50 |

Comparative NMR Data of Analogous Compounds

For reference, the experimental ¹H and ¹³C NMR data for 4-(2-fluoro-4-nitrophenyl)morpholine is provided below. The substitution of fluorine with chlorine is expected to cause minor shifts in the adjacent aromatic protons and carbons.

Table 3: Experimental ¹H and ¹³C NMR Data for 4-(2-Fluoro-4-nitrophenyl)morpholine [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling |

| ¹H | 8.03 (ArH) | ddd, J=1.0, 2.6, 9.0 Hz |

| 7.94 (ArH) | dd, J=2.6, 13.1 Hz | |

| 6.94 (ArH) | t, J=8.7 Hz | |

| 3.90 (2xCH₂O) | t, J=4.7 Hz | |

| 3.31 (2xCH₂N) | m | |

| ¹³C | 153.3 | d, J=249.5 Hz |

| 145.6 | d, J=7.8 Hz | |

| 121.1 | d, J=3.0 Hz | |

| 117.0 | d, J=3.9 Hz | |

| 112.7 | d, J=6.4 Hz | |

| 66.7 | ||

| 50.0 | d, J=4.9 Hz |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.[1]

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for morpholine derivatives.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to ensure homogeneity.

-

Acquisition Parameters for ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Approximately 16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16, depending on sample concentration.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: Approximately 250 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of the peaks. For ¹H NMR, integrate the peak areas to determine proton ratios.

Caption: Experimental workflow for NMR analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on understanding the relationships between the chemical structure and the spectral parameters.

Caption: Logical relationships in NMR spectral interpretation.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral data for this compound. Researchers are encouraged to acquire experimental data for definitive structural confirmation.

References

The Multifaceted Mechanisms of Morpholine Derivatives in Oncology: A Technical Guide

Introduction

The morpholine moiety, a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the development of novel anticancer agents. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. This technical guide provides an in-depth exploration of the core mechanisms of action through which morpholine derivatives exert their anticancer effects, focusing on key signaling pathways and cellular processes. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A primary and extensively documented mechanism of action for a significant class of morpholine derivatives is the potent inhibition of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2]

Morpholine-containing compounds, such as those based on quinazoline and thieno[3,2-d]pyrimidine scaffolds, have been developed as highly effective PI3K and dual PI3K/mTOR inhibitors.[2][3] The morpholine ring often plays a crucial role in binding to the ATP-binding pocket of these kinases, forming key hydrogen bonds that contribute to their inhibitory activity.

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting autophagy.

Quantitative Data: PI3K/mTOR Inhibition

The following table summarizes the in vitro inhibitory activity of representative morpholine derivatives against PI3K/mTOR and their anti-proliferative effects on various cancer cell lines.

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| AK-10 | Not Specified | A549 (Lung) | 8.55 ± 0.67 | [4][5][6] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [4][5][6] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4][5][6] | ||

| AK-3 | Not Specified | A549 (Lung) | 10.38 ± 0.27 | [4][5][6] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [4][5][6] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4][5][6] | ||

| Compound 27 | PI3Kα | Not Specified | Micromolar range | [2] |

| m-(4-morpholinoquinazolin-2-yl)benzamide derivative | PI3K/Akt/mTOR | HCT-116 (Colon) | Not Specified | [3] |

| Spirooxindole-morpholine-triazole derivative | Not Specified | A549 (Lung) | 1.87 - 4.36 | [3] |

Induction of Apoptosis

A crucial consequence of the inhibition of pro-survival signaling pathways and other cellular insults is the induction of apoptosis, or programmed cell death. Many morpholine derivatives have been shown to effectively trigger apoptosis in cancer cells through various mechanisms.[4][7]

Mechanisms of Apoptosis Induction

-

Intrinsic Pathway: Inhibition of the PI3K/Akt pathway leads to the de-repression of pro-apoptotic proteins. Some morpholine derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization (MOMP), and subsequent activation of caspase-9 and the executioner caspase-3.[4]

-

Extrinsic Pathway: While less commonly reported, some compounds may also engage the extrinsic apoptotic pathway through the activation of death receptors, leading to the recruitment and activation of caspase-8.

-

Reactive Oxygen Species (ROS) Generation: Certain morpholine-containing chalcones have been found to induce apoptosis through the generation of reactive oxygen species, leading to mitochondrial dysfunction and cell death.[7]

Cell Cycle Arrest

In conjunction with apoptosis induction, many morpholine derivatives cause cell cycle arrest at various phases, most commonly at the G1 or G2/M phase.[4][7] This prevents cancer cells from progressing through the cell cycle and dividing, ultimately contributing to the overall anti-proliferative effect.

Inhibition of Receptor Tyrosine Kinases (RTKs)

In addition to the PI3K/Akt/mTOR pathway, morpholine derivatives have been designed to target other key drivers of cancer cell proliferation, such as receptor tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Quinazoline-based morpholine derivatives have been extensively investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer and other malignancies.[2] These compounds act as ATP-competitive inhibitors, blocking the kinase activity of both wild-type and mutant forms of EGFR.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Several morpholine-benzimidazole-oxadiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, suggesting their potential as anti-angiogenic agents.[8]

Quantitative Data: RTK Inhibition

| Compound ID | Target | Cancer Cell Line | IC50 | Reference |

| Compound 9 (morpholin-3-one fused quinazoline) | EGFRwt | Not Specified | Nanomolar range | [2] |

| Compound 27 (4-morpholine-quinazoline) | Multiple Kinases | Not Specified | Not Specified | [2] |

| Compound 5h (morpholine-benzimidazole-oxadiazole) | VEGFR-2 | HT-29 (Colon) | 3.103 ± 0.979 µM | [8] |

| Compound 5j (morpholine-benzimidazole-oxadiazole) | VEGFR-2 | HT-29 (Colon) | 9.657 ± 0.149 µM | [8] |

| Compound 5c (morpholine-benzimidazole-oxadiazole) | VEGFR-2 | HT-29 (Colon) | 17.750 ± 1.768 µM | [8] |

Other Mechanisms of Action

While kinase inhibition is a predominant mechanism, the versatility of the morpholine scaffold allows for its incorporation into molecules that target other cellular machinery.

Topoisomerase Inhibition

Some novel substituted morpholine derivatives have been investigated for their potential to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[9] Molecular docking studies have indicated that these compounds can bind to topoisomerase II with significant affinity, suggesting a mechanism that leads to DNA damage and cell death.[9]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, this section provides detailed methodologies for key experiments cited in this guide.

Experimental Workflow for Anticancer Drug Evaluation

The evaluation of a novel anticancer compound typically follows a structured workflow, from initial screening to detailed mechanism of action studies.

MTT Cell Proliferation Assay

Principle: This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the morpholine derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Western Blot Analysis for PI3K/Akt Pathway

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. By using antibodies specific for both the total and phosphorylated forms of proteins, the activation state of signaling pathways can be assessed.

Protocol:

-

Cell Lysis: Treat cells with the morpholine derivative at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, and downstream targets (e.g., p70S6K, 4E-BP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique analyzes the DNA content of individual cells within a population. Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the morpholine derivative for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion

Morpholine derivatives represent a highly versatile and promising class of anticancer agents with a diverse range of mechanisms of action. Their ability to potently and often selectively inhibit key oncogenic signaling pathways, particularly the PI3K/Akt/mTOR cascade, underscores their therapeutic potential. Furthermore, the capacity of these compounds to induce apoptosis and cell cycle arrest, as well as target other critical cellular machinery such as EGFR, VEGFR-2, and topoisomerases, highlights the broad applicability of the morpholine scaffold in cancer drug discovery. The continued exploration of novel morpholine-containing chemical structures, coupled with a deep understanding of their molecular mechanisms, will undoubtedly pave the way for the development of next-generation targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]

Potential Biological Activity of 4-(2-Chloro-4-nitrophenyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of the synthetic compound 4-(2-Chloro-4-nitrophenyl)morpholine. Direct experimental data on the biological effects of this specific molecule are limited in publicly available literature. Therefore, this document extrapolates its potential activities based on a thorough review of structurally related analogs, focusing on the well-established pharmacophoric contributions of the morpholine ring, the chloro substitution, and the nitroaromatic moiety. This guide explores potential anticancer and antimicrobial activities, discusses possible mechanisms of action, including the inhibition of the PI3K/Akt/mTOR signaling pathway, and outlines general experimental protocols for future biological evaluation.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2] The subject of this guide, this compound, combines this versatile heterocycle with a chloro- and nitro-substituted phenyl ring. While this compound is commercially available as a building block for chemical synthesis, its intrinsic biological activity has not been extensively characterized.[3] This guide aims to bridge this knowledge gap by providing a predictive overview of its potential biological activities based on the established structure-activity relationships (SAR) of analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 55435-71-7 | [3] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [3] |

| Molecular Weight | 242.66 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [3] |

Potential Biological Activities

Based on the analysis of structurally similar compounds, this compound is predicted to exhibit two primary types of biological activity: anticancer and antimicrobial.

Potential Anticancer Activity

The presence of both the morpholine and the nitroaromatic moieties suggests a strong potential for anticancer activity.

-

Morpholine as a Pharmacophore: The morpholine ring is a key component in numerous potent anticancer agents.[4] It is known to be a crucial feature for inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various cancers.[5][6] The oxygen atom of the morpholine ring can form critical hydrogen bonds with target proteins, enhancing binding affinity.[5]

-

Cytotoxicity of Nitroaromatic Compounds: Nitroaromatic compounds are known for their cytotoxic effects, which are often mediated through bioreductive activation to toxic intermediates like nitroso and superoxide species.[7] These reactive species can covalently bind to DNA, leading to cellular damage and apoptosis.[7] The toxicity of nitroaromatic compounds has been shown to be dependent on their reduction potential.[3]

The combination of these two structural features in this compound suggests a dual mechanism of action, potentially targeting key cancer signaling pathways while also inducing direct cytotoxicity. The related compound, 4-(4-nitrophenyl)morpholine, has been investigated as a key intermediate in the synthesis of antitumor drugs.[8]

Potential Antimicrobial Activity

The morpholine nucleus is also a common feature in various antimicrobial agents.[2]

-

Broad-Spectrum Activity: Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9][10]

-

Mechanism of Action: The antimicrobial action of nitro-containing compounds often involves the reduction of the nitro group to produce toxic radical species that can damage cellular components, including DNA.[7]

Given these precedents, it is plausible that this compound could exhibit inhibitory activity against a range of bacterial and potentially fungal pathogens.

Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A highly probable mechanism of action for the potential anticancer activity of this compound is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.[5]

Summary of Quantitative Data from Structurally Related Compounds

Direct quantitative biological data for this compound is not available. However, the following table summarizes the reported activities of structurally related morpholine derivatives to provide a basis for predicting its potential potency.

| Compound | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| GDC-0941 (A morpholine-containing PI3K inhibitor) | PI3Kα | 0.003 µM | [11] |

| A series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives | H460, HT-29, MDA-MB-231 cancer cell lines | 1.7 to 66.5-fold more active than GDC-0941 | |

| Bis(2-(N-methyl-morpholine)) ethoxyphthalocyaninatosilicon di-iodide | B16 melanoma tumour cells | 0.30 µM | |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | S. aureus, S. epidermidis, B. cereus, M. luteus, E. coli, C. albicans, A. niger | MIC: 16-40 µg/ml | |

| A series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamide derivatives | PI3Kα and mTOR | Low nanomolar concentrations | [6] |

Proposed Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays are recommended. The following are generalized protocols for initial screening.

Anticancer Activity Screening

a) Cell Viability Assay (MTT Assay)

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

b) Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Antimicrobial Activity Screening

a) Broth Microdilution Method (for MIC determination)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental evidence is currently lacking, a comprehensive analysis of the chemical structure of this compound and the known biological activities of its constituent pharmacophores strongly suggests its potential as a bioactive molecule. The presence of the morpholine ring, a key feature in many PI3K/mTOR inhibitors, combined with the cytotoxic potential of the nitroaromatic system, points towards promising anticancer properties. Furthermore, the established antimicrobial profile of morpholine derivatives suggests that this compound may also possess antibacterial and/or antifungal activity. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential biological activities. Further research is warranted to elucidate the specific mechanisms of action and to determine the therapeutic potential of this compound and its derivatives.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

N-(2-Chloro-4-nitrophenyl)morpholine background and discovery

This technical guide provides a comprehensive overview of the background, synthesis, and physicochemical properties of N-(2-Chloro-4-nitrophenyl)morpholine. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

N-(2-Chloro-4-nitrophenyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a substituted phenyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[1][2] The morpholine ring's unique physicochemical properties, including its pKa and flexible chair-like conformation, make it a valuable component in the design of central nervous system (CNS) active agents and other therapeutics.[2] Morpholine and its derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

Background and Discovery

The discovery of N-(2-Chloro-4-nitrophenyl)morpholine is not documented as a singular, notable event in scientific literature. Instead, its synthesis is representative of the broader exploration of nucleophilic aromatic substitution (SNAr) reactions to generate libraries of functionalized aromatic compounds for various chemical and pharmaceutical applications.

The primary route for synthesizing N-aryl morpholines is the reaction of a morpholine with an electron-deficient aromatic ring bearing a suitable leaving group, such as a halide. The presence of strong electron-withdrawing groups, like a nitro group, ortho or para to the leaving group, activates the aromatic ring towards nucleophilic attack. This addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, is a cornerstone of aromatic chemistry.[5]

Therefore, the first synthesis of N-(2-Chloro-4-nitrophenyl)morpholine was likely achieved through the reaction of 2,4-dichloronitrobenzene with morpholine, a reaction that leverages the principles of SNAr to create the C-N bond.

Physicochemical and Quantitative Data

The following tables summarize the known quantitative data for N-(2-Chloro-4-nitrophenyl)morpholine.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-Chloro-4-nitrophenyl)morpholine | [4] |

| CAS Number | 55435-71-7 | [4][6] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [6] |

| Molecular Weight | 242.66 g/mol | [6] |

| Appearance | Solid | [7] |

| Purity | Typically ≥97% | [6] |

| Storage | Room temperature | [6] |

Table 2: Biological Activity Context of the Morpholine Scaffold

While no specific biological activity has been reported for N-(2-Chloro-4-nitrophenyl)morpholine, the morpholine scaffold is a key component in numerous biologically active compounds.

| Biological Activity | Examples of Morpholine-Containing Drugs/Candidates | Reference(s) |

| Anticancer | Gefitinib, Erlotinib | [1] |

| Antibacterial | Linezolid | [8] |

| Antifungal | Amorolfine | [1] |

| Anti-inflammatory | Apremilast | [9] |

| CNS Disorders | Reboxetine, Moclobemide | [2] |

Experimental Protocols

The following sections detail the probable synthetic protocol for N-(2-Chloro-4-nitrophenyl)morpholine and a general procedure for its characterization.

Synthesis of N-(2-Chloro-4-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established methodologies for SNAr reactions.

Reagents and Materials:

-

2,4-Dichloronitrobenzene

-

Morpholine

-

Triethylamine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add 2,4-dichloronitrobenzene (1.0 eq.).

-

Add ethanol to dissolve the starting material.

-

Add morpholine (1.2 eq.) and triethylamine (1.5 eq.) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).

-

Maintain the reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add deionized water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-(2-Chloro-4-nitrophenyl)morpholine.

-

Dry the final product under vacuum.

Characterization Protocol

The purified product would be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determine the melting point of the solid product using a melting point apparatus.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer (e.g., via electrospray ionization, ESI) to determine the molecular weight and confirm the molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid sample to identify characteristic functional groups (e.g., C-N, N-O, C-Cl bonds).

-

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Caption: Synthesis, Purification, and Characterization Workflow.

Caption: General SAR of Morpholine Derivatives.

References

- 1. rsc.org [rsc.org]

- 2. 4-(5-Chloro-2-nitrophenyl)morpholine | C10H11ClN2O3 | CID 2829611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-difluoronitrobenzene - Nucleophilic Aromatic Substitution With Morpholine Using Flow Reactor | Advanced Smb Chromatography Module at Best Price in Mumbai | Ultima Chemicals [tradeindia.com]

- 4. Morpholine, 4-(2-chloro-4-nitrophenyl)- | SIELC Technologies [sielc.com]

- 5. Advanced Organic Module | English | Green Chemistry [scranton.edu]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. 55435-71-7 CAS MSDS (4-(2-CHLORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. vapourtec.com [vapourtec.com]

- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-(2-Chloro-4-nitrophenyl)morpholine: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 4-(2-Chloro-4-nitrophenyl)morpholine (CAS No: 55435-71-7). The information herein is compiled from available safety data sheets and general knowledge of related chemical compounds to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key identifying information and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| CAS Number | 55435-71-7 | [1] |

| Appearance | Solid | [1] |

| InChI Key | ZPKGWYXJULKUEH-UHFFFAOYSA-N | [1] |

| SMILES String | ClC1=CC(--INVALID-LINK--)=O)=CC=C1N2CCOCC | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[2]

| Hazard Class | Category |

| Acute Toxicity (Oral) | 4 |

| Acute Toxicity (Dermal) | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Acute Toxicity (Inhalation) | 4 |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. The following procedures are based on best practices for handling similar chlorinated and nitrophenyl compounds.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to minimize exposure.

| PPE Type | Specifications | Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, as the substance is harmful and a skin irritant.[5] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[5] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or when handling large quantities. | Protects against inhalation of harmful dust or aerosols.[5] |

General Hygiene Practices

-

Avoid all personal contact, including inhalation.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

-

Wash hands thoroughly with soap and water after handling.[3]

-

Contaminated work clothing should be laundered separately before reuse.[3]

Storage and Disposal

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep containers tightly sealed to prevent contamination and leakage.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[3][6]

-

Protect containers from physical damage.[3]

-

The storage class for this compound is designated as 11 - Combustible Solids.[1]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or sewers.[7]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release Measures

-

Evacuate : Clear the area of all personnel.

-

Ventilate : Ensure adequate ventilation of the spill area.

-

Containment : Use an absorbent material like vermiculite or sand to contain the spill.[6][8]

-

Clean-up : Carefully collect the absorbed material into a labeled, sealed container for disposal.[6][8] Avoid generating dust.[3]

-

Decontamination : Clean the spill area thoroughly.

First Aid Measures

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Experimental Protocols and Workflows

Caption: General laboratory workflow for handling a hazardous solid chemical.

The following diagram illustrates the logical relationship for risk assessment and mitigation when working with hazardous chemicals.

Caption: Risk assessment and mitigation strategy for handling hazardous chemicals.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. nj.gov [nj.gov]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. redox.com [redox.com]

A Technical Guide to the Solubility of 4-(2-Chloro-4-nitrophenyl)morpholine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-(2-chloro-4-nitrophenyl)morpholine, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive, generalized experimental protocol for determining its solubility in common organic solvents. Furthermore, a qualitative assessment of its expected solubility based on its molecular structure is presented. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary methodology to ascertain the solubility profile of this compound, facilitating its use in further research and development.

Introduction

This compound (CAS No. 55435-71-7) is a substituted aromatic morpholine derivative.[1][2] The morpholine moiety is a common feature in many biologically active compounds and is often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.[3] The substituted nitrophenyl group provides a reactive handle for further chemical modifications. A thorough understanding of the solubility of this compound in various organic solvents is crucial for its synthesis, purification, and formulation.

Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly accessible literature. However, based on its chemical structure, which includes a polar morpholine ring and a larger, relatively non-polar chloronitrophenyl group, it is expected to exhibit moderate solubility in polar aprotic solvents and lower solubility in non-polar solvents. Experimental determination is necessary to establish a precise solubility profile.

Predicted Solubility Profile

The molecular structure of this compound, with both polar (ether, amine, nitro group) and non-polar (chlorinated benzene ring) components, suggests a nuanced solubility behavior. The principle of "like dissolves like" provides a foundational basis for predicting its solubility.[4]

-

High Expected Solubility: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

-

Moderate Expected Solubility: In alcohols like methanol and ethanol, and in chlorinated solvents like dichloromethane and chloroform.

-

Low to Negligible Expected Solubility: In non-polar solvents such as hexanes and toluene.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used shake-flask method.[5]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

A selection of common organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

For finer suspensions, centrifuge the vials to achieve clear separation of the solid and liquid phases.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Analyze the diluted samples to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be recorded in a structured format for clear comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| Chloroform | 25 | Experimental Value | Experimental Value |

| Tetrahydrofuran | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

| Hexane | 25 | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Experimental Value |

Visualization of a Related Experimental Workflow

While signaling pathways involving this compound are not readily documented, a common experimental workflow in which this compound would be central is its synthesis. The following diagram illustrates a generalized synthetic pathway for N-aryl morpholine derivatives, based on nucleophilic aromatic substitution, a common method for preparing such compounds.[6]

Caption: A logical workflow for the synthesis of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data is not currently available in the literature, the provided experimental protocol offers a reliable method for researchers to generate this crucial information. The qualitative predictions based on the compound's structure, combined with the outlined experimental approach, will aid scientists and professionals in the effective handling and application of this compound in their research and development endeavors.

References

- 1. 55435-71-7 CAS MSDS (4-(2-CHLORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

Technical Guide: 4-(2-Chloro-4-nitrophenyl)morpholine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(2-Chloro-4-nitrophenyl)morpholine, a key chemical intermediate in the synthesis of advanced bioactive molecules. This document outlines reliable suppliers, key quantitative data, detailed experimental protocols for its synthesis, and its potential application in the development of kinase inhibitors, a critical class of therapeutic agents.

Suppliers of this compound (Purity ≥ 97%)

A curated list of suppliers offering this compound with a purity of 97% or higher is presented below. Researchers are advised to request certificates of analysis to confirm batch-specific purity and impurity profiles.

| Supplier | CAS Number | Purity | Additional Information |

| Vibrant Pharma Inc.[1] | 55435-71-7[1] | 97%[1] | Catalog Number: V00750[1] |

| Thermo Scientific | Not specified | 97% | Formerly an Alfa Aesar product. |

| Sigma-Aldrich | 55435-71-7 | Not specified | Product number VBP00377. |

Quantitative Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁ClN₂O₃ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| CAS Number | 55435-71-7 | [1] |

| Purity | ≥ 97% | [1] |

| Appearance | Solid | - |

| Storage Temperature | Room Temperature or 2-8°C | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAAr) reaction. This class of reaction is fundamental in medicinal chemistry for coupling amine-containing heterocycles to activated aromatic rings.

Synthesis of this compound from 2,5-Dichloronitrobenzene

This protocol describes a representative method for the synthesis of the title compound.

Materials:

-

2,5-Dichloronitrobenzene

-

Morpholine

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloronitrobenzene (1.0 equivalent).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 equivalents) and a suitable volume of DMF to dissolve the starting material.

-

Nucleophilic Addition: Add morpholine (1.5-2.0 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Application in Kinase Inhibitor Synthesis: An Experimental Workflow

This compound serves as a valuable building block in the synthesis of complex molecules, including kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, and its inhibition is a promising strategy in oncology. The diagram below illustrates a plausible synthetic workflow where this compound is a key intermediate in the synthesis of a scaffold for a PLK1 inhibitor.

The workflow begins with the reduction of the nitro group of this compound to an aniline derivative. This is a common transformation in medicinal chemistry to introduce a reactive amino group. Subsequent condensation with a di-substituted pyrimidine, followed by a Suzuki coupling, can lead to the formation of a complex heterocyclic scaffold. This scaffold is representative of those found in potent and selective kinase inhibitors, such as those targeting PLK1.

The PLK1 Signaling Pathway in Cell Cycle Regulation

The Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of multiple stages of mitosis. Its activity is tightly controlled to ensure proper cell division. Overexpression of PLK1 is a hallmark of many cancers, making it an attractive therapeutic target.

As depicted, PLK1 plays a pivotal role in activating the Cdk1/Cyclin B complex, which triggers entry into mitosis. It also activates the Anaphase-Promoting Complex (APC/C), a key step for the separation of sister chromatids and the onset of anaphase. PLK1 inhibitors, such as GSK461364, block these crucial functions, leading to mitotic arrest and ultimately cell death in rapidly dividing cancer cells. The synthesis of novel PLK1 inhibitors is an active area of research, and versatile intermediates like this compound are essential for these endeavors.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Chloro-4-nitrophenyl)morpholine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloro-4-nitrophenyl)morpholine is a valuable bifunctional building block in organic synthesis, particularly in the construction of molecules with potential therapeutic applications. Its structure, featuring a morpholine moiety and a substituted nitroaromatic ring, allows for a variety of chemical transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the chlorine atom provides an additional site for modification. The nitro group can be readily reduced to an amine, which then serves as a key nucleophile in the synthesis of more complex molecules, such as kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and primary application of this compound.

Core Applications

The primary utility of this compound in organic synthesis is as a precursor to 2-Chloro-4-morpholinoaniline . This transformation is typically achieved through the reduction of the nitro group. The resulting aniline is a key intermediate in the synthesis of various heterocyclic compounds, many of which are investigated in medicinal chemistry for their potential as kinase inhibitors.[1][2][3]

Data Presentation

Table 1: Synthesis of 4-(4-Nitrophenyl)morpholine via Nucleophilic Aromatic Substitution (Analogous Reaction)

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |

| p-Chloronitrobenzene | Morpholine | Na₂CO₃ | - | 100 | 5 | 98.5 | 99.7 | CN112939893A |

| 4-Fluoronitrobenzene | Thiomorpholine | Triethylamine | Acetonitrile | 85 | 12 | 95 | - | [4] |